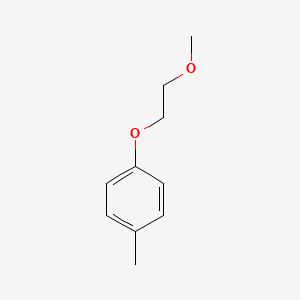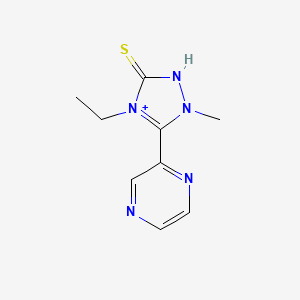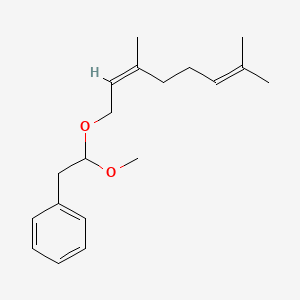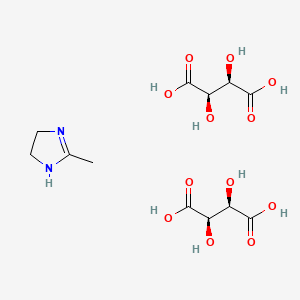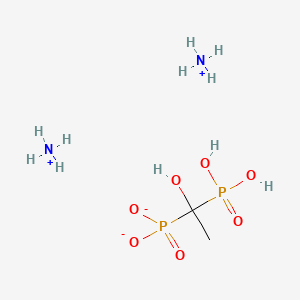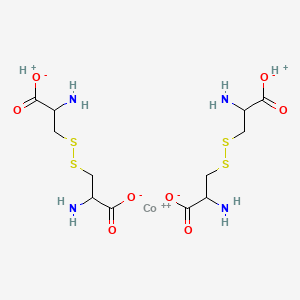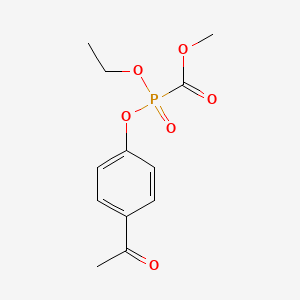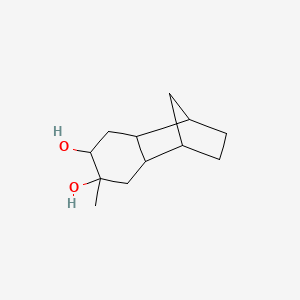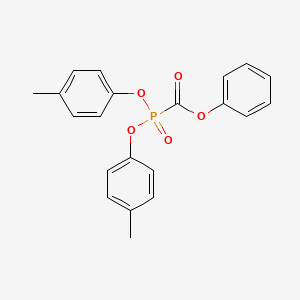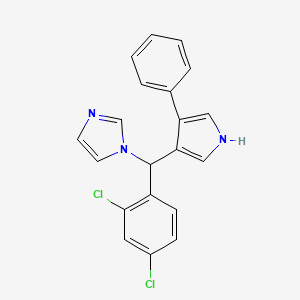
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4-phenyl-1H-pyrrol-3-yl group attached to the imidazole ring
Preparation Methods
The synthesis of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of Substituents: The 2,4-dichlorophenyl and 4-phenyl-1H-pyrrol-3-yl groups are introduced through subsequent substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrol groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroimidazoles.
Scientific Research Applications
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent.
Materials Science: The compound is used in the synthesis of functional materials, including dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the virus from replicating.
Comparison with Similar Compounds
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other imidazole derivatives:
Miconazole: An antifungal agent with a similar imidazole core but different substituents.
Ketoconazole: Another antifungal agent with a similar structure.
Fenticonazole: An antifungal agent with a similar imidazole core.
The uniqueness of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
170938-59-7 |
|---|---|
Molecular Formula |
C20H15Cl2N3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-6-7-16(19(22)10-15)20(25-9-8-23-13-25)18-12-24-11-17(18)14-4-2-1-3-5-14/h1-13,20,24H |
InChI Key |
KXSPLCMPGAOMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=C(C=C(C=C3)Cl)Cl)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


